N-{4-[5-(ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide
Description
N-{4-[5-(Ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide is a structurally complex organic compound featuring a benzofuran core linked to a phenyl-substituted tetrazole ring via a carboxamide group. The tetrazole moiety is further modified with an ethylsulfanyl (C₂H₅S) substituent at the 5-position. This combination of functional groups—benzofuran (a fused aromatic heterocycle), tetrazole (a nitrogen-rich heterocycle), and sulfanylalkyl chain—imparts unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[4-(5-ethylsulfanyltetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-2-26-18-20-21-22-23(18)14-9-7-13(8-10-14)19-17(24)16-11-12-5-3-4-6-15(12)25-16/h3-11H,2H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNMRSQXOBHIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=NN1C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160089 | |
| Record name | N-[4-[5-(Ethylthio)-1H-tetrazol-1-yl]phenyl]-2-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950245-97-3 | |
| Record name | N-[4-[5-(Ethylthio)-1H-tetrazol-1-yl]phenyl]-2-benzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=950245-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[5-(Ethylthio)-1H-tetrazol-1-yl]phenyl]-2-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving ortho-hydroxyaryl aldehydes and appropriate reagents.
Introduction of the Carboxamide Group: The carboxamide functionality is introduced via amidation reactions using suitable amines and carboxylic acid derivatives.
Attachment of the Phenyl Ring: The phenyl ring is introduced through coupling reactions, such as Suzuki or Heck coupling.
Substitution with Ethylsulfanyl-Tetrazole:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines.
Substitution: Formation of substituted tetrazoles.
Scientific Research Applications
N-{4-[5-(ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[5-(ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
| Compound Name | Core Structure | Functional Groups | Key Differences | Biological/Chemical Impact | Reference |
|---|---|---|---|---|---|
| Target Compound | Benzofuran + tetrazole | Ethylsulfanyl, carboxamide | Reference standard | High polarity from tetrazole; lipophilicity from ethylsulfanyl | — |
| N-Phenyl-4-(1H-tetrazol-1-yl)benzamide | Benzamide + tetrazole | Phenyl, carboxamide | Lacks benzofuran | Reduced aromatic stacking potential | |
| N-[5-(Methylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | Thiadiazole + naphthalene | Methylsulfonyl | Thiadiazole instead of tetrazole; naphthalene core | Altered electron distribution and solubility | |
| N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-1-benzofuran-2-carboxamide | Benzofuran + oxazole | Fluorophenyl, oxazole | Oxazole replaces tetrazole | Reduced hydrogen-bonding capacity | |
| 5-Phenyl-1H-tetrazole | Tetrazole | Phenyl | No benzofuran or carboxamide | Limited structural complexity for target interactions |
Biological Activity
N-{4-[5-(ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanism of action, and various biological activities supported by recent research findings.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrazole Ring : This is achieved by reacting suitable precursors under acidic conditions.
- Introduction of the Benzofuran Moiety : The benzofuran structure is integrated through amide coupling reactions.
- Final Assembly : The final compound is purified using techniques such as chromatography.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4OS |
| Molecular Weight | 304.37 g/mol |
| IUPAC Name | This compound |
| InChI Key | [To be determined] |
The mechanism of action for this compound involves its interaction with various biological targets:
- Enzyme Inhibition : The presence of nitrogen and sulfur atoms allows for strong interactions with enzyme active sites, potentially inhibiting their activity.
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, leading to alterations in signaling pathways.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties against various pathogens. For instance:
- Compounds similar to N-{4-[5-(ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
Neuroprotective Effects
Studies have demonstrated that certain benzofuran derivatives can provide neuroprotection in models of neurodegeneration:
- In vitro assays showed that these compounds could protect neuronal cells from amyloid-beta (Aβ) induced cytotoxicity, suggesting potential applications in Alzheimer's disease .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by modulating cytokine release and reducing oxidative stress in cellular models .
Case Studies
Several case studies provide evidence for the biological activities of related compounds:
- Neuroprotection in Alzheimer's Models : A study demonstrated that derivatives similar to N-{4-[5-(ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran significantly reduced Aβ42 fibrillogenesis in cell cultures .
- Antimicrobial Efficacy : A comparative study on benzofuran derivatives revealed that certain compounds displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Q & A
Q. What are the optimal synthetic routes for N-{4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide, considering functional group compatibility?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzofuran-2-carboxamide core via cyclization of substituted salicylaldehyde derivatives with chloroacetamide under basic conditions.
- Step 2 : Introduction of the tetrazole-ethylsulfanyl moiety via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Step 3 : Coupling the tetrazole-containing phenyl group to the benzofuran core using Suzuki-Miyaura cross-coupling (for aryl-boronic acid intermediates) or Ullmann-type reactions .
- Key Considerations : Protect reactive groups (e.g., amide, tetrazole) during synthesis. Optimize solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to prevent side reactions.
Q. How can X-ray crystallography be applied to resolve the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination:
- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures).
- Data Collection : Employ synchrotron radiation for high-resolution data (<1.0 Å).
- Refinement : Use SHELXL for structure solution and refinement, accounting for disorder in the ethylsulfanyl group or tetrazole ring .
- Validation : Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to confirm bond lengths and angles.
Q. What spectroscopic methods are essential for characterizing this compound?
- Methodological Answer : A combination of techniques ensures comprehensive characterization:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzofuran C-2 carboxamide, tetrazole N-1 linkage). Use DEPT-135 to distinguish CH₂/CH₃ groups in the ethylsulfanyl chain .
- HRMS : High-resolution mass spectrometry (ESI-TOF) to verify molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
- IR : Identify key functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, tetrazole ring ~1450 cm⁻¹).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethylsulfanyl group in bioactivity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituents varying in chain length (e.g., methylsulfanyl vs. propylsulfanyl) or electronegativity (e.g., -SMe vs. -SO₂Me).
- Biological Assays : Test analogs against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based inhibition assays.
- Data Analysis : Correlate logP values (lipophilicity) with IC₅₀ using linear regression models. For example, increased lipophilicity from ethylsulfanyl may enhance membrane permeability .
Q. How can researchers address discrepancies in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Ensure consistency in assay conditions (e.g., pH, temperature, enzyme concentration). Use positive controls (e.g., ketoconazole for CYP3A4 inhibition).
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., HEK293T cells transfected with target receptors).
- Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers. Replicate experiments ≥3 times to assess reproducibility .
Q. What computational strategies predict the binding modes of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., tetrazole coordinating to Zn²⁺ in metalloenzymes).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy.
- Free Energy Calculations : Apply MM-PBSA to estimate binding energies. Compare with experimental ΔG values from ITC (isothermal titration calorimetry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
